N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N5O4S and its molecular weight is 441.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:
- 3,4-Dimethoxyphenyl group
- Imidazo[2,1-c][1,2,4]triazole moiety
- Thioacetamide linkage
Anticancer Properties
Research indicates that compounds containing imidazole and triazole rings exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit various cancer cell lines through multiple mechanisms:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole derivative 1 | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
Triazole derivative 2 | CEM (T-lymphocyte) | 41 ± 3 |
The presence of the triazole moiety enhances the potency of these compounds against cancer cells by improving their ability to bind to biological targets involved in cell proliferation and survival .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that similar compounds can exhibit activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 16 |
Candida albicans | 8 |
These findings indicate that modifications in the chemical structure can significantly influence antimicrobial efficacy .
Anti-inflammatory Effects
Research on related compounds has highlighted their anti-inflammatory potential. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For example:
- Compounds were tested in RAW264.7 macrophage cells.
- Results showed a decrease in mRNA levels of iNOS and COX-2 upon treatment with specific derivatives.
This suggests that the compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cancer cell death.
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Triazole Derivatives : A study evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines and found significant activity correlating with structural modifications .
- Anti-inflammatory Research : Another study focused on the synthesis and evaluation of thieno-pyrimidine analogs for their anti-inflammatory effects and found promising results related to COX inhibition .
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-28-16-7-5-15(6-8-16)25-10-11-26-20(25)23-24-21(26)31-13-19(27)22-14-4-9-17(29-2)18(12-14)30-3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLZIJAGTYOXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.